4-Phenyl-1,3-benzothiazol-2-amine
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Overview
Description
4-Phenyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a phenyl group and an amine group at the second position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Mechanism of Action
Target of Action
4-Phenyl-1,3-benzothiazol-2-amine is a compound that has been studied for its potential biological activitiesBenzothiazole derivatives have been found to exhibit anti-breast cancer properties . They have also shown potential as anti-tubercular compounds .
Mode of Action
Benzothiazole derivatives have been suggested to exhibit their anti-cancer properties through interaction with dna . The compound’s interaction with its targets may lead to changes at the molecular level, disrupting the normal function of the target cells.
Biochemical Pathways
Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These pathways could potentially be affected by the compound, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .
Result of Action
Benzothiazole derivatives have been associated with potent growth inhibition properties against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These effects are likely mediated through various cellular mechanisms, such as alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 4-Phenyl-1,3-benzothiazol-2-amine in animal models. It is common for the effects of chemical compounds to vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzothiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and may be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives. One common method is the cyclization of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot multicomponent reactions and microwave-assisted synthesis are favored for their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
4-Phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-tubercular agent and for its neuroprotective properties.
Comparison with Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the amine group, resulting in different biological activities.
2-Aminobenzothiazole: Lacks the phenyl group, which affects its chemical reactivity and applications.
Benzothiazole: The parent compound, used as a precursor for various derivatives.
Uniqueness: 4-Phenyl-1,3-benzothiazol-2-amine is unique due to the presence of both the phenyl and amine groups, which enhance its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Properties
IUPAC Name |
4-phenyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVSDUVSMURHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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